(E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
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Description
(E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, also known as EF24, is a synthetic curcumin analog that has been shown to exhibit potent anticancer properties. EF24 belongs to the class of chalcones, which are naturally occurring compounds found in many plants, including turmeric.
Scientific Research Applications
Coordination Complexes and Magnetic Properties
This compound and its derivatives are involved in the synthesis of coordination complexes with transition metal ions. These complexes have been characterized using spectroscopy and magnetic measurements, highlighting their potential in magnetic materials research. For instance, derivatives obtained from related pyrazole compounds have shown the ability to undergo coordination with transition metal ions, leading to complexes with intriguing magnetic properties (Seubert et al., 2011).
Supramolecular Structures
Substituted pyrazolyl compounds are utilized to study hydrogen-bonded supramolecular structures. These compounds can form diverse structures ranging from one-dimensional chains to three-dimensional frameworks, depending on the nature of hydrogen bonding. This is significant in the design of new materials with specific crystal packing and properties (Portilla et al., 2007).
Metal Coordination Polymers
Derivatives of the compound have been used to assemble with Zn(II) and Cd(II) ions, producing coordination polymers with varying dimensionalities and properties. These polymers demonstrate the role of ligand conformation in directing the assembly and the resulting structural diversity, which is crucial for developing new materials with specific functionalities (Cheng et al., 2017).
Anticancer Properties
Research into pyrazole derivatives has also explored their potential biological applications, including anticancer properties. For example, novel pyrazole derivatives have been synthesized and shown to exhibit activity against cancer cell lines, suggesting their potential as therapeutic agents (Zheng et al., 2010).
Corrosion Inhibition
In the field of industrial chemistry, pyrazole derivatives have been evaluated as corrosion inhibitors for metals. These compounds show high efficiency in protecting metal surfaces, highlighting their potential in industrial applications to extend the life of metal components (Dohare et al., 2017).
properties
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-9-11(8-14-15)5-6-12(16)13-7-4-10(2)17-13/h4-9H,3H2,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMKEJCHSDEUHL-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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